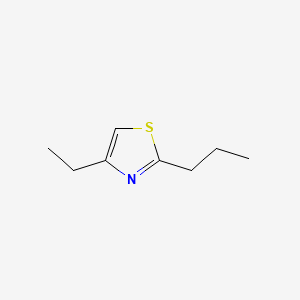

4-Ethyl-2-propylthiazole

Description

Overview of the Thiazole (B1198619) Heterocyclic System in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. wjrr.orgkuey.net Its unique electronic and structural properties have made it a privileged scaffold in a vast array of chemical and biological applications. wjrr.orgimp.kiev.ua Thiazoles are integral components of numerous natural products, including the essential vitamin B1 (thiamine), and form the core of many blockbuster pharmaceuticals. researchgate.netslideshare.net The versatility of the thiazole nucleus allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. kuey.netimp.kiev.ua Contemporary research continues to harness the reactivity and stability of the thiazole ring to develop novel therapeutic agents, functional materials, and catalysts. wjrr.org

Structural Characteristics and Nomenclature of 4-Ethyl-2-propylthiazole

This compound is an alkyl-substituted thiazole derivative. Its structure features a central thiazole ring with an ethyl group attached at the fourth carbon position and a propyl group at the second carbon position. The systematic IUPAC name for this compound is 4-ethyl-2-propyl-1,3-thiazole. nih.gov It belongs to the class of organic compounds known as 2,4-disubstituted thiazoles. foodb.cahmdb.ca

Below is a table summarizing the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H13NS | nih.govepa.govchemspider.com |

| Molecular Weight | 155.26 g/mol | nih.govepa.gov |

| CAS Number | 41981-68-4 | nih.govfoodb.ca |

| IUPAC Name | 4-ethyl-2-propyl-1,3-thiazole | nih.govhmdb.ca |

| XLogP3-AA | 3 | nih.govthegoodscentscompany.com |

| Topological Polar Surface Area | 41.1 Ų | nih.govguidechem.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 3 | foodb.caguidechem.com |

Broader Context of Alkylthiazoles in Scientific Inquiry

Alkyl-substituted thiazoles, such as this compound and its isomers like 2-ethyl-4-propylthiazole, are a significant subclass of thiazole derivatives. nih.govfoodb.ca While often less complex than their poly-functionalized counterparts, these compounds are crucial in fundamental chemical research and have been identified as volatile flavor components in various foods, such as roasted peanuts and beef. thegoodscentscompany.comfoodb.ca The study of their synthesis, reactivity, and physical properties provides valuable insights into the fundamental nature of the thiazole ring and the influence of alkyl substituents on its chemical behavior. Research into alkylthiazoles contributes to a deeper understanding of structure-activity relationships, which is vital for the rational design of more complex, biologically active molecules.

Current Research Landscape and Underexplored Facets of this compound

This lack of focused research presents several opportunities for future investigation. A systematic exploration of efficient and scalable synthetic routes to this compound and related alkylthiazoles would be a valuable contribution. Furthermore, a thorough investigation into its chemical reactivity, including electrophilic and nucleophilic substitution patterns, could uncover novel chemical transformations. Finally, while it has been noted in the context of flavor chemistry, its potential biological activities remain largely unexplored. Screening this compound for antimicrobial, antifungal, or other therapeutic properties could reveal previously unknown applications for this simple yet intriguing molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41981-68-4 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

4-ethyl-2-propyl-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-3-5-8-9-7(4-2)6-10-8/h6H,3-5H2,1-2H3 |

InChI Key |

PMIYYESQWZHQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CS1)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 2 Propylthiazole and Analogues

Historical Development of Thiazole (B1198619) Synthesis Relevant to 4-Ethyl-2-propylthiazole Structure

The foundation of thiazole synthesis was laid in the late 19th century. The most pivotal and enduring method, the Hantzsch thiazole synthesis, was first reported by Arthur Hantzsch in 1887. wikipedia.orgresearchgate.net This reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov For a 2,4-disubstituted thiazole like this compound, this would traditionally involve the reaction of thiobutanamide with a 3-halo-2-pentanone.

Other classical methods that contributed to the broader understanding of thiazole ring formation include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and carbon disulfide, and Gabriel's synthesis, which utilizes α-acylaminoketones and a sulfurizing agent like phosphorus pentasulfide. nih.govnih.gov While not directly producing 2,4-dialkylthiazoles, these early methods established the fundamental principles of forming the C-N-C-S core of the thiazole ring and paved the way for future innovations. nih.gov

Conventional and Contemporary Strategies for Thiazole Ring Construction

The synthesis of the thiazole core has diversified significantly, with modern chemistry offering numerous pathways that provide advantages in yield, purity, and substrate scope over classical methods. eurekaselect.com

Hantzsch Synthesis and its Modern Adaptations for this compound Scaffolds

The Hantzsch synthesis remains the most widely recognized and utilized method for preparing thiazoles. nih.gov The classical approach involves the reaction between an α-halocarbonyl compound and a thioamide. nih.gov To synthesize this compound, the specific reactants would be thiobutanamide and 3-chloro-2-pentanone or 3-bromo-2-pentanone. The reaction proceeds via initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

While fundamentally robust, the traditional Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. nih.gov Modern adaptations have focused on mitigating these issues. These include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. nih.govfigshare.com

Use of Greener Solvents : Replacing traditional organic solvents with ionic liquids or performing the reaction in aqueous media or under solvent-free conditions enhances the environmental profile of the synthesis. ijper.orgnih.gov

Catalyst-Free Conditions : Some modern protocols have demonstrated the successful synthesis of thiazoles under catalyst-free conditions, simplifying the reaction setup and purification process. nih.gov

The table below illustrates a comparison between a conventional and a modern approach to Hantzsch-type synthesis.

| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Synthesis |

| Reactants | α-haloketone, Thioamide | α-haloketone, Thioamide |

| Solvent | Ethanol, DMF | Often solvent-free or in a high-boiling point solvent |

| Catalyst | Often requires a base | Typically catalyst-free |

| Reaction Time | Several hours | 5-30 minutes |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Yields | Moderate to good | Good to excellent |

Cycloaddition Reactions in the Formation of Substituted Thiazoles

Cycloaddition reactions provide an alternative and powerful route to the thiazole nucleus. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For thiazole synthesis, [3+2] cycloadditions are particularly relevant, where a three-atom component reacts with a two-atom component.

Recent advancements have demonstrated the use of thiazolium salts as 1,3-dipole precursors in asymmetric [3+2] cycloaddition reactions with various electron-deficient partners. rsc.org This method is especially valuable for creating complex, enantioenriched thiazole-containing fused ring systems. rsc.org While direct synthesis of a simple dialkylthiazole like this compound via this route is less common, the principles of cycloaddition are fundamental in creating diverse thiazole analogues. nih.govmdpi.com For instance, reactions of donor-acceptor cyclopropanes with sulfur-containing reagents can lead to thiazole moieties in a one-pot transformation. mdpi.com

Multi-Component Reactions for Diverse Thiazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a highly efficient strategy for generating molecular diversity. researchgate.net MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly construct complex molecules. iau.ir

Several MCRs have been developed for the synthesis of substituted thiazoles. acs.org For example, a one-pot reaction of an oxo component (aldehyde or ketone), a primary amine, a thiocarboxylic acid, and a specialized isocyanide can yield 2,4-disubstituted thiazoles. researchgate.net Another approach involves the reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid to produce fully substituted thiazole hybrids in excellent yields. acs.org Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions, offering a green chemistry approach. nih.gov

The following table summarizes a representative three-component reaction for thiazole synthesis.

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| Primary Amine | Dialkyl acetylenedicarboxylate | Isothiocyanate | Substituted Thiazole | iau.ir |

| Aldehyde | Amine | Elemental Sulfur | Substituted Thiazole | nih.gov |

| Arylglyoxal | Lawsone | Thiobenzamide | Lawsone-Thiazole Hybrid | acs.org |

Stereoselective and Regioselective Approaches in Thiazole Synthesis

Achieving control over the placement of substituents (regioselectivity) and their three-dimensional orientation (stereoselectivity) is a hallmark of modern organic synthesis. In the context of thiazole synthesis, these considerations are crucial for preparing structurally defined analogues.

Regioselectivity is often a key challenge in the synthesis of unsymmetrically substituted thiazoles. For instance, palladium-catalyzed C-H functionalization reactions have been developed that exhibit high regioselectivity, allowing for the direct arylation or alkenylation of the thiazole core at a specific position, most commonly the C5 position. rsc.orgacs.orgresearchgate.net

Stereoselectivity becomes paramount when chiral centers are present in the substituents or when creating chiral thiazole-containing molecules. Modified Hantzsch syntheses have been developed to produce enantiomerically pure thiazoles derived from α-amino acids without significant loss of optical purity. uq.edu.au Furthermore, chemo- and stereoselective methods using alkaline earth catalysts have been reported for synthesizing substituted thiazoles from propargyl alcohols, where the geometry of olefins in the final product is controlled. acs.org Asymmetric [3+2] cycloaddition reactions, often employing chiral metal complexes, provide an excellent route to enantioenriched thiazole derivatives. rsc.org

Post-Synthetic Functionalization and Derivatization of the Thiazole Core

Post-synthetic modification involves chemically altering a pre-formed thiazole ring to introduce new functional groups or build more complex structures. This approach is highly valuable as it allows for the late-stage diversification of a common thiazole intermediate. The reactivity of the thiazole ring dictates the possible transformations. The C2 position is susceptible to deprotonation by strong bases, creating a nucleophilic center, while the C5 position is generally the most favorable site for electrophilic substitution. nih.gov

Key functionalization strategies include:

C-H Activation/Functionalization : This modern technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often using transition metal catalysts like palladium. rsc.orgnih.gov This has been successfully applied to achieve regioselective alkenylation and arylation of the thiazole ring, providing a powerful tool for creating complex derivatives from simple thiazole precursors. rsc.orgnih.gov

Lithiation and Electrophilic Quench : Deprotonation of the C2-proton with a strong base (e.g., n-butyllithium) generates a 2-lithiothiazole species. This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install various substituents at the C2 position.

Halogenation : The thiazole ring can undergo electrophilic halogenation (bromination, chlorination), typically at the C5 position, to introduce a halogen atom. This halogen can then serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille coupling), to form new carbon-carbon bonds.

Nitration and Sulfonation : Under specific conditions, the thiazole ring can be nitrated or sulfonated, again usually at the C5 position, adding valuable functional groups for further synthetic manipulation.

These post-synthetic modifications provide versatile pathways to generate a library of this compound analogues with diverse functionalities at various positions on the thiazole core.

Catalyst Development and Sustainable Synthetic Protocols for Thiazoles

The synthesis of this compound and its analogues has been significantly advanced through the development of novel catalysts and sustainable synthetic protocols. These modern approaches prioritize efficiency, selectivity, and environmental responsibility, moving beyond traditional synthetic routes. Key areas of progress include the design of reusable heterogeneous catalysts and the implementation of green chemistry principles such as alternative energy sources and one-pot reaction designs.

Catalyst Development

Recent catalyst development for thiazole synthesis has focused on creating systems that are not only highly active but also easily separable and recyclable. This shift addresses the economic and environmental drawbacks associated with traditional homogeneous catalysts.

Heterogeneous Catalysts: A notable advancement is the use of solid-supported catalysts, which facilitate easy recovery and reuse. For example, silica-supported tungstosilisic acid has proven effective in the Hantzsch synthesis of thiazole derivatives. This catalyst enables a one-pot, multi-component reaction that proceeds with high yields (79-90%) under both conventional heating and more sustainable ultrasonic irradiation conditions mdpi.com. The ability to reuse the catalyst for several cycles without significant loss of activity is a key advantage of this system.

Biopolymer-Based Catalysts: In the realm of green chemistry, biopolymer-supported catalysts have gained attention. Chitosan, a biodegradable polymer, has been functionalized to create robust and recyclable hydrogel catalysts for thiazole synthesis researchgate.net. A pyromellitimide benzoyl thiourea cross-linked chitosan hydrogel, for instance, has demonstrated superior catalytic activity compared to the conventional base catalyst triethylamine, leading to higher product yields under mild, ultrasound-assisted conditions researchgate.net.

Magnetically Recoverable Nanocatalysts: The use of magnetic nanoparticles as catalyst supports represents a cutting-edge approach. These catalysts can be effortlessly removed from the reaction mixture using an external magnet, streamlining the purification process and maximizing catalyst recovery. This methodology aligns well with the principles of sustainable chemistry by minimizing waste.

A summary of representative modern catalysts for thiazole synthesis is presented in the interactive table below.

| Catalyst | Reactants | Conditions | Yield (%) | Catalyst Reusability |

| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Conventional heating or ultrasonic irradiation | 79-90 | Can be reused multiple times |

| PIBTU-CS Hydrogel | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, hydrazonoyl halides | Ultrasonic irradiation, 40 °C, 25 min | High | Retains ~90% performance after 3 cycles |

| Terephthalohydrazide Cs Schiff's base (TCsSB) hydrogel | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides or α-haloketones | Ultrasonic irradiation, 35 °C, 20 min | High | Reusable for multiple cycles |

Sustainable Synthetic Protocols

The development of sustainable synthetic protocols focuses on minimizing the environmental impact of chemical transformations. This is achieved through the use of alternative energy sources, greener solvents, and process intensification strategies like one-pot reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green technology in organic synthesis. It often leads to significant rate enhancements, allowing for shorter reaction times and frequently resulting in higher yields and cleaner product profiles compared to conventional heating methods. For the synthesis of thiazoles, microwave-assisted methods have been successfully applied, sometimes even in the absence of a catalyst, which further enhances the environmental credentials of the process researchgate.net.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable energy source. Ultrasound-assisted synthesis of thiazoles can be conducted under milder conditions and in shorter timeframes than traditional methods nih.gov. The combination of ultrasound with eco-friendly catalysts, such as the aforementioned chitosan-based hydrogels, creates a synergistic effect that boosts reaction efficiency and sustainability researchgate.netnih.gov.

One-Pot Syntheses: One-pot procedures, which involve multiple reaction steps in a single flask without the isolation of intermediates, are inherently more efficient and sustainable. They reduce solvent consumption, energy usage for purification, and chemical waste. Several one-pot, multi-component reactions have been designed for the synthesis of complex thiazole derivatives, exemplifying the elegance and efficiency of this approach mdpi.comnih.gov.

The following interactive table summarizes various sustainable protocols for the synthesis of thiazole analogues.

| Protocol | Reactants | Catalyst/Conditions | Yield (%) | Key Advantages |

| Microwave-Assisted | Thioamides, ethyl bromopyruvate | Catalyst-free, microwave irradiation | High | Rapid, high-yielding, no catalyst required |

| Ultrasound-Assisted | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, various electrophiles | TCsSB hydrogel, 35 °C, 20 min | High | Mild conditions, rapid, reusable catalyst |

| One-Pot Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica Supported Tungstosilisic Acid, ultrasound | 79-90 | High yield, reusable catalyst, green energy source |

These advancements in catalyst design and the adoption of sustainable methodologies are crucial for the modern, environmentally conscious production of this compound and a wide array of other valuable thiazole-containing compounds.

Biological Activity and Mechanistic Studies of Thiazole Derivatives Excluding Clinical Applications

Investigation of Antimicrobial Properties of Thiazole (B1198619) Scaffolds

Thiazole derivatives are a well-researched class of five-membered aromatic heterocycles known for their significant antimicrobial properties. jchemrev.combiointerfaceresearch.comresearchgate.net The unique structural characteristics of the thiazole nucleus contribute to its ability to act against a wide range of microbial pathogens. ijpsjournal.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their interaction with and penetration of microbial cell membranes, which can lead to cytoplasmic leakage and cell death. mdpi.com

The antibacterial effects of thiazole derivatives are exerted through various mechanisms of action. These can include the inhibition of essential metabolic pathways, disruption of cell wall synthesis, depolarization of the cell membrane, and inhibition of nucleic acid and protein synthesis. jchemrev.com

One key target for some thiazole derivatives is DNA gyrase , an enzyme crucial for bacterial DNA replication. jchemrev.com Molecular docking studies have suggested that certain thiazole derivatives can act as DNA gyrase inhibitors. For example, a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives showed potential inhibitory activity against DNA gyrase. jchemrev.com Another enzyme in the DNA replication pathway, E. coli MurB , which is involved in peptidoglycan biosynthesis, has also been identified as a putative target for some heteroaryl(aryl) thiazole derivatives. mdpi.com

Another mechanism involves the inhibition of FtsZ (filamenting temperature-sensitive mutant Z) , a protein that is essential for bacterial cell division. jchemrev.comrsc.org Certain thiazole-quinolinium derivatives have been shown to disrupt the dynamic assembly of FtsZ and the formation of the Z-ring, a critical step in bacterial cytokinesis. This interference with cell division is a primary mode of their antibacterial activity. rsc.org

Some thiazole derivatives, such as the well-known sulfathiazole, function by inhibiting the synthesis of essential vitamins required for bacterial growth. jchemrev.com The following table summarizes the antibacterial activity of selected thiazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Target | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitriles | S. aureus, E. coli, B. subtilis | DNA Gyrase Inhibition (putative) | 7.8 - 93.7 µg/mL | jchemrev.com |

| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria | FtsZ Polymerization Disruption | Not specified | jchemrev.comrsc.org |

| Heteroaryl(aryl) thiazole derivatives | E. coli, MRSA, P. aeruginosa | E. coli MurB Inhibition (putative) | 0.23–0.7 mg/mL | mdpi.com |

| Benzo[d]thiazole derivatives | MRSA, E. coli | Not specified | 50–75 µg/mL | nih.gov |

Thiazole derivatives have demonstrated significant potential as antifungal agents, with some compounds showing efficacy comparable to established drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com A primary target for the antifungal action of many thiazole compounds is the enzyme 14α-lanosterol demethylase , which is critical for the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function.

Studies on newly synthesized thiazole derivatives against Candida albicans have suggested that their mode of action may involve influencing the structure of the fungal cell wall and/or the ion permeability of the cell membrane. nih.gov Some thiazole derivatives have been shown to reduce the levels of ergosterol in the fungal membrane. acs.org This reduction in ergosterol not only compromises the cell membrane directly but may also impact the efficacy of other antifungal drugs that target ergosterol. acs.org The lipophilicity of these compounds has been correlated with their high antifungal activity. nih.gov

The table below details the antifungal activity of specific thiazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Cellular Target/Mechanism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Heteroaryl(aryl) thiazole derivatives | Various fungal strains | 14α-lanosterol demethylase Inhibition (putative) | 0.06–0.47 mg/mL | mdpi.com |

| Thiazole derivatives with cyclopropane (B1198618) system | Candida albicans | Fungal cell wall/membrane disruption | 0.008–7.81 µg/mL | nih.gov |

| 2,4-disubstituted thiazole derivatives | U. P. striiformis, T. tritici | Not specified | Not specified | mdpi.com |

| Thiazole derivatives (RN86, RVJ42) | Cryptococcus neoformans | Ergosterol reduction | Not specified | acs.org |

Exploration of Anti-Inflammatory Modulatory Effects in Thiazole Compounds

Thiazole derivatives have been investigated for their anti-inflammatory properties, with research indicating their potential to modulate key inflammatory pathways. nih.govwisdomlib.org A significant mechanism underlying the anti-inflammatory effects of many thiazole compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. mdpi.commdpi.com COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation.

Some thiazole derivatives have been shown to be selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.commdpi.com For instance, certain 4,5-diarylthiazoles have been identified as potent COX-1 inhibitors and moderate COX-2 inhibitors. mdpi.com In other studies, novel thiazole derivatives demonstrated selective inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs. mdpi.com

In addition to COX inhibition, some thiazole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.gov

The following table presents findings on the anti-inflammatory activity of selected thiazole derivatives.

| Compound/Derivative Class | Primary Mechanism/Target | In Vitro/In Vivo Model | Key Findings | Reference(s) |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) | Non-selective COX-1/COX-2 inhibitor | Cell-based assays, dorsal air pouch model | Demonstrated anti-inflammatory activity | mdpi.com |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | Selective COX-2 inhibitor | Cell-based assays, dorsal air pouch model | IC50: 11.65 ± 6.20 mM for COX-2 | mdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | LPS-stimulated RAW264.7 cells | Compound 13b showed the most potent activity | nih.gov |

| Thiazole[3,2-b]-1,2,4-triazoles | Selective COX-2 inhibitor | In vitro COX assays, carrageenan-induced paw edema | More potent than indomethacin | mdpi.com |

Antiviral Potentials of Thiazole-Containing Structures

The thiazole scaffold is present in several compounds that have been investigated for their ability to inhibit a wide range of viruses. tandfonline.comnih.govtandfonline.com These include influenza viruses, coronaviruses, hepatitis B and C viruses (HBV, HCV), and human immunodeficiency virus (HIV). tandfonline.comtandfonline.com

Research has identified thiazole derivatives that can interfere with viral replication. For example, certain thiazole derivatives have shown potent antiviral activity against HBV by inhibiting capsid assembly. tandfonline.com Other patented thiazole-substituted pyrrolopyrimidine derivatives have also demonstrated significant activity against HBV infections. tandfonline.com

In the context of influenza, some 4-thiazolinone compounds have been designed as inhibitors of influenza neuraminidase , an enzyme crucial for the release of new virus particles from infected cells. tandfonline.com Additionally, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov Camphor-based thiazole derivatives have also been found to inhibit the reproduction of vaccinia virus, a model for other orthopoxviruses. rsc.org

The table below summarizes the antiviral activity of various thiazole derivatives.

| Compound/Derivative Class | Target Virus | Putative Mechanism/Target | Key Findings (IC50/EC50) | Reference(s) |

| Thiazole derivatives 18–20 | Hepatitis B Virus (HBV) | Capsid assembly inhibition | IC50 < 5 µM (capsid assembly), EC50 < 1 µM (HBV replication) | tandfonline.com |

| Thiazole derivative 51 | Influenza A (H1N1) | Neuraminidase inhibition | IC50 = 13.06 µM | tandfonline.com |

| Thiazole derivative 57 | Influenza A | Viral replication inhibition | IC50 = 0.289 µM | tandfonline.com |

| Camphor-based thiazoles (4b, 4c, 4e) | Vaccinia Virus (VV) | Viral reproduction inhibition | IC50 = 2.4–3.7 µM | rsc.org |

| Aminothiazole derivative with 4-trifluoromethylphenyl substituent | Influenza A (PR8) | Not specified | Activity comparable to oseltamivir | nih.gov |

Anticancer Research Involving Thiazole-Based Systems

Thiazole derivatives are prominent in anticancer research due to their diverse pharmacological effects, which include cytotoxicity, apoptosis induction, and antiangiogenic properties. nih.govresearchgate.net The thiazole ring is a component of several approved anticancer drugs, such as Dasatinib and Tiazofurin. jchemrev.comnih.gov These compounds can disrupt key molecular pathways essential for cancer cell survival, proliferation, and metastasis. nih.gov

Numerous studies have demonstrated the in vitro cytotoxicity of novel thiazole derivatives against a variety of human cancer cell lines, including breast, pancreatic, lung, and leukemia cell lines. nih.govnih.govacs.org

A significant mechanism of action for many anticancer thiazole compounds is the induction of apoptosis , or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. nih.govresearchgate.net Specifically, the activation of caspase-3 and caspase-7 is a common finding in cells treated with cytotoxic thiazole derivatives. researchgate.netacs.org Some compounds trigger the intrinsic apoptotic pathway, evidenced by an increase in the levels of caspase-9 . frontiersin.org

The induction of apoptosis by thiazole derivatives is often associated with the disruption of the mitochondrial membrane potential (MMP) . researchgate.netacs.orgmdpi.com The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria. This process is frequently accompanied by the modulation of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax . acs.orgfrontiersin.org

Furthermore, some thiazole-based compounds have been shown to interfere with the cell cycle, causing arrest in specific phases, such as the G2/M or G0/G1 phase, which prevents cancer cell proliferation. researchgate.netnih.gov Other mechanisms include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to mitotic arrest and apoptosis. frontiersin.org

The following table highlights the in vitro anticancer activity of selected thiazole derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | IC50 Values | Reference(s) |

| Arylidene-hydrazinyl-thiazoles (4m, 4n, 4r) | BxPC-3, MOLT-4, MCF-7 | Apoptosis induction, Caspase-3/7 activation, MMP loss, Bcl2/Bax modulation | 1.69 - 2.2 µM (for 4m) | acs.org |

| Hydrazonothiazole-based pyridines (2b, 2c, 2f, 2m) | A549 (Lung) | Apoptosis induction, Caspase-3 activation, MMP loss | More potent than cisplatin | nih.gov |

| Thiazole heterocycles (2d, 2f, 2h) | HL60, MCF-7 | DNA fragmentation (apoptosis) | 43-76 µM | scielo.br |

| Thiazole-sulfonamide hybrid (Compound 7) | HT-29 (Colon) | Tubulin polymerization inhibition, Caspase-9 and -3 activation | Not specified | frontiersin.org |

| Epoxyazadiradione-thiazole hybrid (Compound 4) | Tongue cancer cells | G0/G1 phase cell cycle arrest, early apoptosis induction | Not specified | nih.gov |

| Thiazole linked thiophene (B33073) conjugates (9, 11b) | MCF-7 (Breast) | Not specified | 14.6 ± 0.8 µM (for 9) | dovepress.com |

Identification of Molecular Targets and Perturbed Signaling Pathways

Molecular targets are the specific molecules, such as proteins or nucleic acids, with which a compound interacts to produce a biological effect. The identification of these targets is crucial for understanding a compound's mechanism of action. For 4-Ethyl-2-propylthiazole, specific molecular targets have not been extensively documented in publicly available research. However, studies on analogous compounds provide insight into potential activities for this chemical class.

For instance, research on 2,4-disubstituted thiazole derivatives designed for antimicrobial activity has identified glucosamine-6-phosphate synthase as a key molecular target. japsonline.com Molecular docking studies supported these findings, showing that derivatives with specific substitutions had a greater affinity for this enzyme. japsonline.com Other research on a structurally similar analogue, 2-ethynyl-4-propyl-1,3-thiazole, suggests its bioactivity may stem from interactions with targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which would disrupt angiogenesis, or through the modulation of G-protein-coupled receptor signaling. vulcanchem.com The planar thiazole ring has also been implicated in the ability of some derivatives to intercalate with DNA, thereby inhibiting replication. vulcanchem.com

Modulation of Efflux Pumps and Drug Resistance Mechanisms (e.g., P-glycoprotein)

Efflux pumps are transport proteins that actively pump substrates, including many drugs, out of cells. scielo.br P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-known efflux pump that contributes to multidrug resistance (MDR) in cancer cells by reducing intracellular drug concentrations. scielo.brmdpi.comresearchgate.net

There is no direct evidence to suggest that this compound modulates P-gp. However, the thiazole scaffold is a component in more complex molecules designed specifically to interact with this transporter. nih.gov Extensive research has been conducted on amino acid-derived thiazole peptidomimetic analogues to understand the substrate-binding site of P-gp. nih.gov These studies involve synthesizing libraries of thiazole-based compounds and evaluating their ability to either stimulate or inhibit the P-gp ATPase activity, which fuels the pump's efflux function. nih.gov The findings indicate that the thiazole core can be incorporated into structures that modulate P-gp activity, suggesting the chemical class has potential in overcoming multidrug resistance, though this is highly dependent on the other substituents attached to the thiazole ring. nih.gov

Enzyme Inhibition and Receptor Binding Studies of Thiazole Derivatives

Inhibition of Key Metabolic Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in regulating glucocorticoid levels within tissues. mdpi.comresearchgate.net It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, and its overexpression is linked to metabolic diseases. mdpi.comnih.gov Consequently, inhibitors of 11β-HSD1 are of significant interest in pharmacotherapy. rsc.org

While there are no studies specifically linking this compound to 11β-HSD1 inhibition, various other thiazole, thiazolone, and thiadiazole derivatives have been identified as potent inhibitors of this enzyme. mdpi.comnih.govrsc.org Research has demonstrated that derivatives of 2-aminothiazol-4(5H)-one can selectively inhibit 11β-HSD1 over the related 11β-HSD2 isoform. mdpi.comresearchgate.net The inhibitory activity is highly dependent on the substituents at the C-5 position of the thiazole ring. researchgate.net For example, certain derivatives with spiro-cycloalkane systems or bulky adamantyl groups show significant inhibitory potency. mdpi.comnih.gov

| Thiazole Derivative Class | Example Compound | 11β-HSD1 Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-(allylamino)thiazol-4(5H)-one | 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | ~71% | 2.5 | nih.gov |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one | 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 82.82% | N/A | mdpi.com |

| Phenyl ethanone (B97240) thiadiazole | meta-methoxy with sulfide (B99878) linker (Compound 18) | N/A | ~0.1-0.3 | rsc.org |

| 2-(isopropylamino)thiazol-4(5H)-one | Derivative with spiro-cyclohexane ring | 54.53% | N/A | researchgate.net |

Ligand-Receptor Interactions and Binding Affinity Analysis

Ligand-receptor interactions describe the binding of a molecule (ligand) to a receptor, which initiates a biological response. This binding is governed by the three-dimensional structures of both the ligand and the receptor, involving various non-covalent forces. The strength of this interaction is quantified by the binding affinity.

Specific receptor binding studies for this compound are not available. However, molecular docking studies on other 2,4-disubstituted thiazoles provide insights into these interactions. For antimicrobial thiazole derivatives targeting glucosamine-6-phosphate synthase, docking studies revealed that compounds with nitro (NO₂) and methoxy (B1213986) (OCH₃) groups on an attached phenyl ring showed greater binding affinity to the target enzyme. japsonline.com Similarly, docking simulations of thiazolone derivatives into the active site of 11β-HSD1 have been used to successfully predict their experimental IC₅₀ values, indicating a strong correlation between the calculated binding energies and observed inhibitory activity. mdpi.com These computational studies help visualize how the thiazole derivatives fit into the binding pocket of the enzyme and which substituents are key for a strong interaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. ajrconline.org Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to correlate the chemical structure of compounds with their activity. openbioinformaticsjournal.comturkjps.org These models allow for the prediction of activity for new, untested compounds. ajrconline.org

Direct SAR or QSAR studies for this compound are not documented. However, such studies have been performed on various series of 2,4-disubstituted thiazole derivatives for different biological endpoints. japsonline.comimist.ma For a series of antimicrobial thiazoles, QSAR analysis indicated that the molecular connectivity index (a descriptor of molecular size and branching) and a specific Kier's shape index (a descriptor of molecular shape) were key parameters for activity. japsonline.com This suggests that the size, shape, and electronic environment of the substituents on the thiazole ring are critical for interaction with the microbial target. japsonline.com

Another QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP (lipophilicity), and the energy of the lowest unoccupied molecular orbital (E-LUMO) as significant descriptors for predicting biological activity. imist.ma

The following table conceptually illustrates how SAR is analyzed by comparing the activity of structurally related analogues.

| Compound Analogue | R1 Group (at Position 2) | R2 Group (at Position 4) | Observed Activity Trend | Inferred SAR Principle |

|---|---|---|---|---|

| Analogue A | -Propyl | -Ethyl | Baseline | Reference compound for comparison. |

| Analogue B | -Methyl | -Propyl | Lower Lipophilicity | Shorter alkyl chain at R1 may alter membrane permeability or target fit. |

| Analogue C | -Ethynyl | -Propyl | Higher Target Affinity | Electron-withdrawing ethynyl (B1212043) group can enhance target binding interactions compared to alkyl groups. vulcanchem.com |

| Analogue D | -Propyl with Phenyl | -Ethyl | Increased Potency | Addition of an aromatic ring can introduce new binding interactions (e.g., pi-stacking) and increase potency. |

These studies collectively show that the biological activity of thiazole derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring.

Chemosensory and Chemical Ecological Roles of 4 Ethyl 2 Propylthiazole

Natural Occurrence and Biosynthetic Pathways of Alkylthiazoles in Biological Systems

Thiazoles are a class of sulfur and nitrogen-containing heterocyclic compounds. While a wide variety of thiazole (B1198619) derivatives are found in nature, often as components of larger biomolecules like vitamin B1 (thiamine) and epothilone, the natural occurrence of specific, simple alkylthiazoles such as 4-ethyl-2-propylthiazole is not well-documented in publicly available scientific literature. Some databases explicitly state that this compound has not been found in nature. thegoodscentscompany.comthegoodscentscompany.com

The biosynthesis of the thiazole ring in biological systems is generally understood to proceed via reactions involving cysteine, which provides the N-C-C-S backbone of the ring. wikipedia.org Thiamine biosynthesis, for instance, involves a complex pathway to form the thiazole moiety. wikipedia.org Generally, the formation of alkylthiazoles in natural products, particularly in cooked foods, is often associated with the Maillard reaction between sulfur-containing compounds (like cysteine or cysteamine) and carbonyl compounds (like reducing sugars). tum.de For instance, the reaction of fructose (B13574) with cysteamine (B1669678) has been shown to produce various aroma-active thiazole derivatives. tum.de While this provides a general model for alkylthiazole formation, the specific biosynthetic pathway leading to this compound in a biological system has not been elucidated.

Contribution of this compound to Flavor and Fragrance Profiles in Natural Products

Alkylthiazoles as a class are significant contributors to the flavor and aroma profiles of many foods and beverages. They are often described as having nutty, roasted, savory, or green sensory characteristics. For example, 4-ethyl-2-methylthiazole (B8806030) has been identified in coffee and roasted pork and is described as having a nutty and cabbage-like taste. thegoodscentscompany.com The structural similarity of this compound to other known flavor-active thiazoles suggests it may possess similar sensory properties. However, specific studies detailing the organoleptic properties of this compound are scarce, with some sources indicating it is not currently used for fragrance or flavor applications. thegoodscentscompany.comthegoodscentscompany.com

The table below lists some related alkylthiazoles and their documented presence in food products, which may provide context for the potential sensory contribution of this compound.

| Compound Name | Natural Source(s) | Reported Flavor/Odor Descriptors |

| 4-ethyl-2-methylthiazole | Coffee, Roasted Pork | Nutty, Cabbage |

| 2-ethyl-4-methylthiazole | - | - |

| 2-acetyl-2-thiazoline | Maillard reactions | Popcorn-like, Roasted |

Data compiled from available scientific literature. tum.dethegoodscentscompany.comfemaflavor.org

Investigation of Pheromonal and Semiochemical Functions of Thiazoles in Interspecies Communication

Semiochemicals are chemical substances that carry information between organisms and are crucial in chemical communication networks. researchgate.netplantprotection.pl Thiazoles and their derivatives have been identified as important semiochemicals, including pheromones, in various animal species.

While there is no specific literature identifying this compound in animal excretions or secretions, other thiazole derivatives have been well-characterized as pheromones. A prominent example is 2-sec-butyl-4,5-dihydrothiazole, a male murine pheromone. iu.edu The presence of this and other thiazoles in animal secretions underscores the potential for compounds like this compound to play a role in chemical signaling.

The perception of volatile chemical signals, including thiazoles, is mediated by their interaction with odorant binding proteins (OBPs) and chemosensory receptors in the olfactory system. nih.govresearchgate.net OBPs are soluble proteins found in the sensillum lymph of insects and the nasal mucus of vertebrates that bind to and transport odorants to the olfactory receptors. frontiersin.org

Studies on rat OBPs have shown that they bind to a range of volatile compounds, including thiazole derivatives. nih.gov The binding affinity can be influenced by small changes in the substituent groups on the thiazole ring. For example, a change from a 2-methyl to a 2-isobutyl group in thiazole derivatives can alter their binding affinity to different OBP subtypes. nih.gov This suggests that the specific alkyl substitutions on this compound would likely determine its binding profile with various OBPs.

Furthermore, thiazole moieties are present in compounds that act as potent and selective antagonists for certain receptors, such as the 5-HT3 receptor, indicating that the thiazole structure is recognized by specific protein binding sites. nih.gov

Ecological Significance of Thiazole-Mediated Chemosignals

The ecological significance of thiazole-mediated chemosignals is broad, encompassing roles in mating, territory marking, and predator-prey interactions. The male murine pheromone 2-sec-butyl-4,5-dihydrothiazole, for instance, has been shown to have cross-generational impacts, affecting the maternal behavior of females and enhancing the learning capabilities of their offspring. iu.edu This highlights the profound influence that thiazole-based semiochemicals can have on animal physiology and behavior, shaping population dynamics and social structures. The structural features of this compound are consistent with those of other volatile organic compounds known to act as semiochemicals, suggesting a potential, though as yet undocumented, role in ecological signaling.

Advanced Analytical Methodologies for Characterization and Detection of 4 Ethyl 2 Propylthiazole

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is fundamental to the analysis of 4-ethyl-2-propylthiazole, enabling its separation from other components in a mixture. This separation is a critical prerequisite for accurate quantification and identification.

Gas chromatography (GC) is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. researchgate.net The development of a robust GC method involves the systematic optimization of several key parameters to achieve high resolution, sensitivity, and reproducibility. researchgate.netmdpi.com

Key aspects of GC method development include:

Column Selection: The choice of the stationary phase is critical. For a compound like this compound, a mid-polarity column, such as one containing 6% cyanopropylphenyl and 94% dimethylpolysiloxane, is often suitable. mdpi.com The dimensions of the column (length, internal diameter, and film thickness) are also optimized to balance analysis time and separation efficiency. researchgate.netmdpi.com

Carrier Gas: Helium is a commonly used carrier gas, with its flow rate carefully controlled to ensure optimal chromatographic performance. mdpi.comjmaterenvironsci.com

Temperature Programming: An initial oven temperature is held for a short period, followed by a gradual increase (ramp) to a final temperature. This process allows for the effective separation of compounds with different boiling points. jmaterenvironsci.com For instance, a program might start at 80°C and ramp up to 300°C. jmaterenvironsci.com

Injector and Detector Conditions: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.gov Common detectors include the Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for both quantification and identification. researchgate.net

A crucial parameter in GC is the Kovats Retention Index (RI), which standardizes retention times. For this compound, an experimental Kovats RI of 1190 has been reported on a semi-standard non-polar phase column. nih.gov

Table 1: Illustrative GC Method Parameters for Thiazole (B1198619) Analysis

| Parameter | Typical Setting | Purpose |

| Column | Mid-polarity (e.g., 6% cyanopropylphenyl) | Provides selective separation based on polarity. |

| Carrier Gas | Helium | Inert gas to transport the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimized for best separation efficiency. |

| Injector Temp. | 250 - 300 °C | Ensures rapid and complete sample vaporization. jmaterenvironsci.com |

| Oven Program | 80°C (2 min), ramp 5°C/min to 300°C | Separates compounds based on boiling points. jmaterenvironsci.com |

| Detector | Mass Spectrometry (MS) | Allows for positive identification and quantification. |

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile or thermally sensitive derivatives of this compound. Developing an HPLC protocol requires careful selection of the stationary phase, mobile phase, and detector.

For a molecule with the polarity of this compound, a reversed-phase HPLC method is typically the first choice. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation. Detection is commonly performed using a UV-Vis detector, as the thiazole ring is expected to exhibit UV absorbance.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. When coupled with a separation technique like GC (GC-MS), it allows for definitive identification and trace-level analysis. nih.gov

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. jmaterenvironsci.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. nih.govnih.gov

For this compound (molecular weight 155.26 g/mol ), the EI-MS spectrum displays a characteristic pattern. nist.gov The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 155. Key fragment ions arise from the cleavage of the alkyl side chains.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 155 | [M]+ (Molecular Ion) | Intact ionized molecule |

| 140 | [M-CH₃]+ | Loss of a methyl radical from the ethyl group |

| 127 | [M-C₂H₄]+ | Loss of ethene via McLafferty-type rearrangement |

| 126 | [M-C₂H₅]+ | Loss of an ethyl radical from the 4-position |

Data sourced from NIST and PubChem databases. nih.govnist.gov

The fragmentation generally involves alpha-cleavage, where the bond adjacent to the thiazole ring breaks, and McLafferty rearrangements if the alkyl chain is sufficiently long. miamioh.edu

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites of a parent compound in complex biological matrices. nih.govijpras.com In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of a potential metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. rsc.org

While specific metabolite studies for this compound are not extensively documented, the MS/MS methodology would be the standard approach for their identification. sciex.com The process involves:

Prediction of Metabolism: Common metabolic transformations include oxidation (e.g., hydroxylation of the alkyl chains, +16 Da mass shift) or conjugation with polar molecules like glucuronic acid (+176 Da mass shift).

Precursor Ion Scanning: The mass spectrometer is set to search for ions corresponding to the predicted masses of the metabolites.

Product Ion Analysis: Once a potential metabolite ion is detected, it is selected and fragmented. The resulting MS/MS spectrum is then compared to the fragmentation pattern of the parent compound (this compound). A logical and consistent fragmentation pathway that accounts for the added metabolic group confirms the structure. ijpras.com

This technique provides high confidence in structural assignments, even for metabolites present at very low concentrations. sciex.com

Spectroscopic Methods for Confirming Thiazole Structural Integrity (e.g., NMR, IR) as Analytical Tools

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to provide definitive structural confirmation of this compound, ensuring the integrity of the thiazole ring and the correct placement of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the single proton on the thiazole ring, as well as characteristic multiplets and triplets for the ethyl and propyl groups. The chemical shift and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the presence of eight distinct carbon environments as expected from its structure (C₈H₁₃NS). nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

C-H stretching from the alkyl groups.

C=N and C=C stretching vibrations characteristic of the thiazole ring.

C-S bond vibrations, further confirming the heterocyclic ring structure.

Together, these advanced analytical methodologies provide a comprehensive toolkit for the unambiguous identification, quantification, and structural verification of this compound.

Hyphenated Techniques for Comprehensive Sample Analysis

The characterization and detection of this compound, a volatile sulfur- and nitrogen-containing heterocyclic compound, in complex matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for achieving the high sensitivity and selectivity required to isolate and identify such trace-level aroma compounds. These integrated systems provide comprehensive sample analysis by combining the separation power of chromatography with the identification capabilities of spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the superior separation efficiency of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "chemical fingerprint," allows for highly confident identification by comparison to spectral libraries.

For this compound, identification is confirmed by matching its mass spectrum and its retention index (a measure of its elution time relative to a series of standards) with reference data. This dual-parameter approach ensures reliable identification even in complex food or environmental samples. Sample introduction is often performed using headspace (HS) or solid-phase microextraction (SPME), which are ideal for extracting volatile compounds from the sample matrix.

Table 1: GC-MS Identification Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NS | PubChem |

| Molecular Weight | 155.26 g/mol | PubChem |

| Kovats Retention Index (Semi-standard non-polar column) | 1190 | NIST |

| Major Mass Fragments (m/z) | 155 (Molecular Ion), 140, 127, 126 | PubChem |

This interactive table provides key data used for the identification of this compound via GC-MS.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex samples where co-elution (the overlapping of different compounds in the chromatogram) is a significant challenge, comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in separation power. This technique utilizes two different chromatography columns connected in series via a modulator. The entire sample undergoes separation in both columns, which have different stationary phases (e.g., non-polar followed by polar), providing a much higher peak capacity and improved resolution compared to conventional single-column GC. The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in ordered patterns, aiding in their identification. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for the non-targeted analysis of trace volatile compounds in intricate matrices such as roasted coffee or black tea.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-based methods are ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another crucial hyphenated technique, particularly for analyzing less volatile or thermally unstable thiazole derivatives that may be present in a sample. LC separates compounds in a liquid phase, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for precise quantification of target analytes even at very low concentrations in complex biological or food matrices. While less common for a volatile compound like this compound itself, LC-MS/MS is a vital tool for the broader analysis of related, less volatile metabolites or precursors.

Computational and Theoretical Studies of 4 Ethyl 2 Propylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of thiazole (B1198619) derivatives. researchgate.netphyschemres.org These calculations can determine the distribution of electrons within the molecule, providing insights into its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.org For instance, studies on various thiazole derivatives have calculated these values to predict their behavior. researchgate.net

Furthermore, quantum chemical methods can predict sites of reactivity. Natural population analysis can reveal the partial atomic charges on each atom, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For example, computational modeling of a substituted thiazole predicted that the carbon at position 2 (C2) carries the highest positive charge, making it the most likely site for electrophilic attack. This type of analysis is crucial for predicting how 4-ethyl-2-propylthiazole might react in chemical syntheses or metabolic processes.

Table 1: Illustrative Quantum Chemical Parameters for Thiazole Derivatives (Note: Data is for representative thiazole derivatives to illustrate the outputs of quantum chemical calculations, as specific values for this compound are not readily available in the cited literature.)

| Compound Name | Method | HOMO (eV) | LUMO (eV) |

| 2-amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.65 |

| 2-amino-4-methylthiazole (AMT) | B3LYP/6-311G(d,p) | -6.27 | -0.87 |

| Thiazole-2-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.13 |

Source: Adapted from ResearchGate researchgate.net

Molecular Modeling and Dynamics Simulations of Thiazole Interactions with Biological Macromolecules

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for studying how thiazole-containing molecules interact with biological targets like proteins and enzymes. frontiersin.orgmdpi.com These methods are fundamental in drug discovery and development. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For thiazole derivatives, docking studies have been used to estimate the binding affinity, represented by a docking score (in kcal/mol), to various protein targets. rsc.orgrjpbr.com For example, novel benzimidazole-thiazole derivatives were docked against the COX-2 enzyme, with the most active compounds showing significant docking scores suggesting a promising interaction. rsc.org Similarly, other studies have used docking to evaluate thiazole scaffolds against targets like the estrogen receptor-α and human lactate (B86563) dehydrogenase A (hLDHA). rjpbr.comacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. plos.org These simulations model the movements of atoms and molecules, providing a deeper understanding of the interaction's stability and the conformational changes that may occur. frontiersin.org MD simulations lasting for nanoseconds have been used to confirm the stability of thiazole derivatives within the active sites of proteins like the LasR receptor of P. aeruginosa and the COX-2 enzyme. rsc.orgplos.org

Table 2: Examples of Molecular Docking and Dynamics Studies on Thiazole Scaffolds

| Thiazole Derivative Class | Protein Target | Docking Score (kcal/mol) | MD Simulation Duration |

| Benzimidazole-thiazole derivatives | COX-2 | -8.485 to -8.927 | 100 ns |

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α | -6.658 to -8.911 | Not specified |

| Thiazole-based hLDHA inhibitors | hLDHA | -8.1 to -9.8 | Not specified |

Source: Adapted from New Journal of Chemistry (RSC Publishing) rsc.org, Current Computer-Aided Drug Design rjpbr.com, and ACS Omega acs.org

In Silico Screening and Virtual Ligand Design for Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry and is frequently used in in silico screening and virtual ligand design to discover new bioactive compounds. rjpbr.comacs.orgnih.gov This process involves computationally evaluating large libraries of chemical structures to identify those that are most likely to bind to a specific biological target.

The process often begins with a structure-based virtual screening, where thousands or even millions of compounds from databases like ZINC are computationally docked into the active site of a target protein. plos.org The thiazole core provides a versatile structural foundation that can be chemically modified to optimize interactions with the target. acs.org The lipophilic character of disubstituted thiazoles can also make them efficient for transport across biological membranes. acs.org

Successful in silico screening campaigns have identified novel thiazole derivatives with potential activities as quorum sensing inhibitors, anticancer agents, and antitubercular agents. plos.orgbohrium.comnih.gov Following initial screening, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of the hit compounds are often predicted using computational tools to filter for candidates with drug-like properties. orientjchem.orgresearchgate.net

Table 3: Examples of Thiazole Scaffolds Identified Through In Silico Design and Screening

| Thiazole Derivative Class | Biological Target/Activity | Design Approach |

| 2,5-disubstituted thiazoles | CDK9 Inhibition (Anticancer) | Structure-based design and modification |

| Thiazole-based small molecules | hLDHA Inhibition (Anticancer) | In silico design and molecular docking |

| Pyrazolyl-thiazole derivatives | Antitubercular & Antifungal | Molecular docking and ADMET screening |

| Novel Thiazoles | LasR Quorum Sensing Inhibition | Structure-based virtual screening |

Source: Adapted from PubMed nih.gov, ACS Omega acs.org, Bohrium bohrium.com, and PLOS One plos.org

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the key sources of conformational flexibility are the rotations around the carbon-carbon single bonds within the propyl and ethyl side chains, as well as the bonds connecting these alkyl groups to the thiazole ring.

The goal of this analysis is to identify the most stable conformations (energy minima) and the energy barriers between them. The staggered conformations, where the atoms or groups on adjacent carbons are maximally separated, are generally the most stable because they minimize torsional strain. scribd.com Conversely, eclipsed conformations represent energy maxima. scribd.com

Table 4: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H13NS | PubChem nih.gov |

| Average Mass | 155.26 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 155.07687059 Da | PubChem nih.gov |

| XLogP3-AA (Predicted) | 3.0 | PubChem uni.lu |

| Polar Surface Area | 12.89 Ų | ChemAxon via FooDB foodb.ca |

| Rotatable Bond Count | 3 | ChemAxon via FooDB foodb.ca |

| pKa (Strongest Basic) | 3.24 | ChemAxon via FooDB foodb.ca |

Environmental Occurrence, Fate, and Biogeochemical Cycling of Thiazole Compounds

Distribution and Presence of Thiazoles in Environmental Compartments

Thiazole (B1198619) derivatives are distributed across various environmental matrices due to their use in agriculture and medicine. mdpi.comresearchgate.net As components of pesticides, they can enter soil and water systems through direct application and subsequent runoff. worldbank.org The presence of thiazole-containing pharmaceuticals in surface waters, often at concentrations from micrograms to milligrams per liter, has been documented, highlighting their persistence and mobility. mdpi.compreprints.org

For instance, compounds like sulfathiazole, an antibiotic, are found in surface waters, and benzothiazole (B30560) is considered an environmental contaminant. mdpi.comnih.gov Thiazoles have been detected in various aquatic environments, and their heterocyclic structure can make them soluble enough to contaminate groundwater. preprints.orgnih.gov The specific distribution of 4-Ethyl-2-propylthiazole is not widely reported, but like other synthetic thiazoles, its presence would likely be linked to industrial or agricultural sources.

Table 1: Examples of Thiazole Compounds and Their Environmental Relevance

| Compound Name | Class/Use | Environmental Note | Source(s) |

|---|---|---|---|

| Benzothiazole | Base Chemical | Detected as an environmental contaminant; found in organisms like Camellia sinensis. | nih.gov |

| Sulfathiazole | Antibiotic | Found in surface waters. | mdpi.comuni-duesseldorf.de |

| Thioflavin T (ThT) | Dye/Pollutant | Used as a model thiazole pollutant in degradation studies. | nih.govnih.gov |

| Thiabendazole | Fungicide, Drug | Subject of biotransformation studies, indicating potential for metabolic breakdown. | uni-duesseldorf.de |

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) of Thiazole Rings

The thiazole ring can undergo abiotic degradation through several pathways, with photolysis being a primary mechanism. Exposure to ultraviolet (UV) radiation can induce significant transformations of the thiazole structure. researchgate.net

Photolysis: Research on thiazole and its derivatives shows that UV light can cause the cleavage of the sulfur-carbon bonds (S1–C2 or C-S) or the carbon-nitrogen bond (C-N) in the ring. researchgate.netnih.gov This ring-opening reaction leads to the formation of various transient and stable photoproducts. For example, the photolysis of thiazole in low-temperature matrices has been shown to produce intermediates such as syn-2-isocyanoethenethiol and 2-isocyanothiirane. researchgate.netrsc.org Further irradiation can lead to secondary products. nih.gov The specific substituents on the thiazole ring can influence the exact pathways and resulting products. nih.gov

Hydrolysis: The thiazole ring is generally stable, but hydrolysis can occur under certain conditions, often promoted by catalysts. wikipedia.org For instance, the hydrolysis of a thiazole ring to yield an aldehyde is a known synthetic transformation that requires specific reagents like mercury(II) chloride. globalresearchonline.netwikipedia.org In an environmental context, the rate and likelihood of hydrolysis would depend on factors such as pH, temperature, and the presence of catalytic agents in the water or soil matrix. While considered stable, the aromatic nature of the ring does not preclude it from such reactions over environmental timescales. msu.edu

Table 2: Selected Photoreaction Products from Thiazole Ring Cleavage

| Initial Bond Cleavage | Initial Photoproducts | Secondary Products/Fragments | Source(s) |

|---|---|---|---|

| S1–C2 bond | syn-2-isocyanoethenethiol, 2-isocyanothiirane | 2-isocyanoethanethial, HC≡N, •CH=CH–S• biradical | researchgate.netrsc.org |

| CS–CN bond | N-(1-sulfanylprop-1-en-2-yl)carbodiimide | Cyanamide, 2-methylthiirene | nih.gov |

Biotic Transformation and Enzymatic Degradation in Environmental Systems

The biodegradation of thiazole compounds is a critical process in their environmental fate, primarily mediated by microorganisms and their enzymes. researchgate.net

Enzymatic Degradation: Studies have demonstrated the efficacy of various enzymes in breaking down thiazole-containing pollutants. mdpi.com Peroxidases, such as chloroperoxidase (CPO), and laccase enzymes have been successfully used to degrade model thiazole pollutants like Thioflavin T (ThT) and 2-mercaptobenzothiazole (B37678) (MBT). nih.govresearchgate.net These enzymatic systems often lead to different degradation products compared to abiotic methods like UV/H₂O₂. nih.govnih.gov For example, the CPO-mediated degradation of ThT produced a chlorinated form of the compound, a pathway distinct from advanced oxidation processes. nih.gov This suggests that biological remediation can offer different and sometimes less toxic degradation pathways. mdpi.com

Biotransformation: In biological systems, thiazole rings can be metabolized by enzymes such as cytochrome P450 (CYP). uni-duesseldorf.de While much of this research is in the context of drug metabolism, the fundamental pathways, including epoxidation, S-oxidation, and subsequent ring-opening, are relevant to how environmental organisms might process these compounds. uni-duesseldorf.de This biotransformation can lead to the scission of the thiazole ring, forming more readily degradable, or in some cases, more toxic, intermediates. uni-duesseldorf.de Bacteria in soil and water are known to degrade a wide range of organic pollutants and likely play a role in the natural attenuation of thiazole compounds. mdpi.com

Table 3: Enzymes Involved in the Degradation of Thiazole Compounds

| Enzyme | Enzyme Class | Substrate Examples | Source(s) |

|---|---|---|---|

| Chloroperoxidase (CPO) | Peroxidase | Thioflavin T (ThT), Furosemide, Trimethoprim | nih.govnih.govresearchgate.net |

| Laccase | Oxidase | 2-mercaptobenzothiazole (MBT), Caffeic acid, Sulfamethoxazole | mdpi.comresearchgate.net |

Bioavailability and Environmental Mobility Assessment of Thiazole Compounds

The environmental mobility and bioavailability of thiazole compounds are determined by their physicochemical properties, such as water solubility and lipophilicity (logP), which influence their partitioning between water, soil, and biota. preprints.org

Mobility: Many heterocyclic compounds, including thiazoles, have high polarity and solubility, which allows them to contaminate groundwater readily. preprints.org However, some derivatives can adsorb to soil and sediment, which would reduce their mobility in water but increase their persistence in the solid phase. nih.gov For example, benzothiazole is expected to adsorb to sediment based on its Koc value, and its volatilization from water surfaces is predicted to be slow. nih.gov The mobility of pesticides containing thiazole rings is a key factor in their potential environmental impact, as it dictates their movement from application sites into the wider environment. worldbank.org

Bioavailability: Bioavailability, the extent to which a chemical can be taken up by an organism, is a significant concern for persistent organic pollutants. preprints.org Thiazoles' structural features can influence their uptake. While specific data for this compound is sparse, its predicted properties suggest moderate water solubility and a potential for bioavailability. thegoodscentscompany.comfoodb.ca Compounds that are bioavailable can be subject to bioaccumulation in food chains, although the bioconcentration of benzothiazole is considered low. nih.gov The assessment of these properties is crucial for understanding the environmental risk posed by these compounds. preprints.org

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Environmental Fate | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₃NS | - | nih.gov |

| Molecular Weight | 155.26 g/mol | - | nih.gov |

| Water Solubility | 0.3 g/L (300 mg/L) | Moderate solubility suggests potential for transport in aquatic systems. | foodb.ca |

| logP | 2.73 - 3.8 | Indicates a preference for partitioning into organic matter (soil, sediment) over water. | foodb.ca |

| pKa (Strongest Basic) | 3.24 | Affects speciation in water, which influences solubility and adsorption. | foodb.ca |

Conclusion and Future Perspectives in 4 Ethyl 2 Propylthiazole Research

Synthesis of Current Academic Understanding Regarding 4-Ethyl-2-propylthiazole and Related Thiazoles

The academic understanding of this compound is situated within the broader context of research into alkylthiazoles, a class of heterocyclic compounds recognized for their significant contributions to flavor chemistry and their potential in medicinal and materials science. Thiazole (B1198619) derivatives, as a whole, are the subject of extensive research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com

This compound, specifically, is recognized primarily as a flavor compound. btbuspxb.com Thiazoles are known to be important flavor constituents in a variety of foods, formed through processes like the Maillard reaction and thermal degradation of sulfur-containing amino acids during cooking. btbuspxb.com The academic focus on such compounds has largely been on their identification in food products and their synthesis for use as flavoring agents.

The synthesis of 2,4-disubstituted thiazoles, such as this compound, is well-established, with the Hantzsch thiazole synthesis being a classical and widely utilized method. jetir.org This involves the reaction of a-haloketones with thioamides. Recent research in thiazole synthesis has focused on developing more efficient and environmentally friendly methods, including one-pot syntheses and the use of green catalysts. nih.gov

| Property | Value |

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| CAS Number | 41981-68-4 |

| Appearance | Colorless to pale yellow liquid (presumed) |

| Odor Profile | Likely contributes to savory, nutty, or roasted notes |

Data compiled from publicly available chemical databases.